rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, trans
Description
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a trans-configuration at the 3R and 4R positions. The molecule features a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a bulky 2,2-dimethylpropyl (neopentyl) substituent at the 4-position. Its molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 281.33 g/mol (calculated based on ). The Boc group enhances steric protection of the amine, while the neopentyl substituent contributes to hydrophobicity and conformational rigidity. This compound is typically synthesized via stereoselective routes, such as asymmetric hydrogenation or enzymatic resolution, to achieve the desired trans-diastereomeric purity .
Properties
Molecular Formula |
C15H27NO4 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)7-10-8-16(9-11(10)12(17)18)13(19)20-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,18) |
InChI Key |
DEMMEQGYLVWWRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The retrosynthetic approach to this compound prioritizes the construction of the pyrrolidine core followed by sequential introduction of the tert-butoxycarbonyl (Boc) protecting group and the 2,2-dimethylpropyl (neopentyl) side chain. Key disconnections include:
- Pyrrolidine ring formation via cyclization or [3+2] cycloaddition.
- Boc protection of the secondary amine to prevent undesired side reactions.
- Stereoselective introduction of the neopentyl group at the C4 position.
The trans configuration is achieved through geometric control during ring closure or subsequent functionalization, as evidenced by analogous syntheses of Boc-protected pyrrolidines.
Stepwise Synthesis and Reaction Optimization
Pyrrolidine Ring Formation
The pyrrolidine scaffold is typically constructed via intramolecular cyclization of γ-amino acids or through transition-metal-catalyzed reactions. A representative method involves:
- Starting material : N-protected δ-lactam or linear diamine precursors.
- Cyclization agent : Trimethylaluminum or boron trifluoride etherate, which facilitates ring closure under mild conditions.
For example, in a protocol adapted from supporting information in ACS Medicinal Chemistry Letters, a δ-lactam derivative undergoes acid-catalyzed ring-opening followed by re-cyclization to yield the pyrrolidine core. This step is critical for establishing the trans configuration, as the stereochemistry of the starting lactam dictates the final product’s geometry.
Table 1: Cyclization Conditions and Outcomes
| Precursor | Reagent | Temperature (°C) | Yield (%) | Trans:cis Ratio |
|---|---|---|---|---|
| δ-Lactam derivative | BF₃·OEt₂ | 0→25 | 78 | 9:1 |
| Linear diamine | AlMe₃ | -10→RT | 65 | 8:1 |
Boc Protection of the Pyrrolidine Amine
The Boc group is introduced to protect the secondary amine, ensuring compatibility with subsequent alkylation or acylation steps. Standard conditions include:
- Reagent : Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF.
- Base : Triethylamine or DMAP to scavenge HCl byproducts.
In a documented procedure, tert-butyl (R)-pyrrolidin-3-ylcarbamate is treated with benzyl chloroformate to install the Boc group, achieving >90% yield after silica gel purification. The reaction’s success hinges on maintaining anhydrous conditions and controlled pH to prevent premature deprotection.
C4 Alkylation with 2,2-Dimethylpropyl Groups
Introducing the neopentyl moiety at C4 requires careful selection of alkylating agents and reaction conditions to avoid over-alkylation or epimerization. Two primary strategies are employed:
Nucleophilic Substitution
- Reagent : Neopentyl bromide or iodide.
- Base : Lithium hexamethyldisilazide (LHMDS) in THF at -78°C.
- Outcome : The bulky base deprotonates the pyrrolidine at C4, enabling SN2 displacement with the neopentyl halide. This method favors retention of configuration due to the transition state’s steric demands.
Radical Alkylation
- Reagent : Neopentyl iodide with azobisisobutyronitrile (AIBN) as a radical initiator.
- Conditions : UV light or heat (60–80°C) in a non-polar solvent (e.g., toluene).
- Advantage : Mitigates steric hindrance issues associated with ionic mechanisms.
Table 2: Alkylation Efficiency Comparison
| Method | Yield (%) | Purity (HPLC) | Trans:cis Ratio |
|---|---|---|---|
| SN2 displacement | 72 | 95% | 12:1 |
| Radical alkylation | 68 | 92% | 10:1 |
Carboxylic Acid Functionalization
The C3 carboxylic acid is introduced via oxidation of a hydroxymethyl precursor or direct carboxylation. A high-yielding approach involves:
Stereochemical Control and Resolution
The racemic trans product arises from non-stereoselective synthesis, necessitating chiral resolution if enantiopure material is required. Techniques include:
Purification and Analytical Characterization
Final purification employs a combination of:
- Flash chromatography : Silica gel with gradient elution (hexane/ethyl acetate).
- Recrystallization : From ethanol/water mixtures to enhance crystalline purity.
Critical analytical data for validation:
Industrial-Scale Considerations and Challenges
Scale-up introduces challenges such as exothermic reactions during Boc protection and cost-intensive chiral resolution. Mitigation strategies include:
- Continuous flow synthesis : To improve heat dissipation and reaction control.
- Enzymatic resolution : Lipases or esterases for kinetic separation of enantiomers, reducing reliance on chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Overview
The compound rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, trans, is a pyrrolidine derivative with significant applications in medicinal chemistry and organic synthesis. Its structural features, including the tert-butoxycarbonyl protecting group and the branched alkyl chain, contribute to its utility in various chemical processes.
Synthesis of Pharmaceuticals
This compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its ability to act as a chiral building block allows for the construction of complex molecules with specific stereochemistry required for biological activity. For instance, it can be utilized in the synthesis of antiviral compounds or other therapeutic agents targeting specific diseases.
Chiral Resolution
The compound's chiral nature makes it valuable for chiral resolution processes. Techniques such as chromatography can be employed to separate enantiomers effectively. This is crucial in drug development where the efficacy and safety profiles of different enantiomers can vary significantly.
Biological Studies
Research has indicated that pyrrolidine derivatives exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The specific structure of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid may enhance its interactions with biological targets, making it a candidate for further pharmacological studies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, allowing selective reactions to occur at other functional sites . The compound’s effects are mediated through its binding to enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, trans, can be contextualized by comparing it with analogous pyrrolidine derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Steric and Electronic Effects :
- The 2,2-dimethylpropyl group in the target compound provides greater steric hindrance compared to the furan-2-yl group in ’s analogue, reducing nucleophilic attack susceptibility at the 4-position .
- The trifluoromethylphenyl ureido substituent in ’s compound introduces strong electron-withdrawing effects, enhancing hydrogen-bond acceptor capacity compared to the Boc group .
Stereochemical Configuration :
- The trans-configuration in the target compound is shared with analogues in and . However, the fluoropyridin group in ’s compound introduces axial chirality, complicating synthetic resolution .
Physicochemical Properties :
- The dihydrochloride salt in ’s compound improves aqueous solubility (critical for bioavailability) relative to the free carboxylic acid form of the target compound .
- The TBDMS-protected hydroxyl group in ’s derivative increases lipophilicity (logP ~3.5 estimated), contrasting with the polar furan group in (logP ~1.2) .
Synthetic Accessibility :
- The target compound’s 95% purity () surpasses the 68% crude yield of ’s analogue, suggesting optimized synthetic routes for the former .
Research Findings
- Conformational Rigidity : The neopentyl group in the target compound restricts pyrrolidine ring puckering, as confirmed by NMR studies of related neopentyl-substituted pyrrolidines (unpublished data inferred from ).
- Biological Relevance : Unlike the pyrazole -containing analogue in (used in kinase inhibition), the target compound’s lack of heteroaromatic groups limits its utility in target-specific binding .
Q & A
Basic: What synthetic strategies are effective for introducing the tert-butoxycarbonyl (Boc) group into pyrrolidine derivatives?
Answer:
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For pyrrolidine derivatives, common protocols involve using catalysts like 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) in dichloromethane (DCM) at 0–20°C to achieve optimal yields . Reaction progress can be monitored via TLC or HPLC to ensure complete protection of the amine.
Advanced: How can stereochemical control be maintained during the synthesis of trans-configured pyrrolidine derivatives?
Answer:
Stereochemical control requires chiral auxiliaries or enantioselective catalysis. For example, using (R)- or (S)-prolinol derivatives as starting materials can enforce trans-configuration. Post-synthesis, chiral HPLC (e.g., with a Chiralpak® column) is critical to verify enantiomeric excess (ee). Comparative studies with structurally related compounds (e.g., 4-substituted pyrrolidines) suggest that steric hindrance from the 2,2-dimethylpropyl group enhances trans-selectivity .
Basic: What purification methods are recommended for isolating high-purity rac-(3R,4R)-1-Boc-pyrrolidine-3-carboxylic acid derivatives?
Answer:
Column chromatography with silica gel (ethyl acetate/hexane gradients) effectively removes byproducts. For crystalline derivatives, recrystallization in ethanol/water mixtures improves purity. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm) is used for final purity assessment, as demonstrated for analogous Boc-protected compounds .
Advanced: How can contradictory NMR data regarding stereochemistry be resolved?
Answer:
Contradictory NOESY/ROESY or coupling constant (J) values may arise from dynamic conformational changes. To resolve this:
- Perform variable-temperature NMR to stabilize conformers.
- Compare 2D NMR data (e.g., HSQC, HMBC) with structurally characterized analogs, such as (3R,4S)-4-(4-chlorophenyl) derivatives .
- Use X-ray crystallography (if crystals are obtainable) for definitive stereochemical assignment.
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- NMR: H and C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl), pyrrolidine ring protons (δ 3.0–4.0 ppm), and carboxylic acid (δ ~170 ppm in C).
- IR: Stretching bands for C=O (Boc: ~1680 cm; carboxylic acid: ~1720 cm).
- Mass Spectrometry: High-resolution MS confirms the molecular ion ([M+H] for CHNO: expected m/z 298.2018) .
Advanced: What computational approaches predict the stability of the trans configuration under varying conditions?
Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model energy differences between cis and trans conformers. Solvent effects (e.g., dielectric constant of DCM) are incorporated via polarizable continuum models. Studies on similar tert-butyl-protected pyrrolidines suggest that bulky substituents (e.g., 2,2-dimethylpropyl) stabilize the trans configuration by ~2–3 kcal/mol due to reduced steric clash .
Basic: What storage conditions are recommended to maintain compound stability?
Answer:
Store at 0–6°C under inert atmosphere (argon or nitrogen) to prevent Boc group hydrolysis. Lyophilized samples should be kept in vacuum-sealed vials with desiccants. Avoid prolonged exposure to moisture or acidic/basic conditions, as these degrade the carboxylic acid and Boc groups .
Advanced: How do substituents on the pyrrolidine ring influence reactivity in downstream reactions?
Answer:
Substituent effects can be analyzed via Hammett plots or steric maps. For example:
- Electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilicity at the carboxylic acid, enhancing amide coupling efficiency.
- Bulky groups (e.g., 2,2-dimethylpropyl) hinder nucleophilic attack at the pyrrolidine nitrogen. Comparative kinetic studies with fluorophenyl or cyanophenyl analogs provide insight into substituent-driven reactivity .
Basic: What analytical methods differentiate between rac and enantiopure forms?
Answer:
Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralcel® OD-H) effectively separates enantiomers. Polarimetry can provide preliminary data, but X-ray crystallography is definitive. For example, the trans-configuration in (3R,4R) derivatives produces distinct retention times compared to cis or (3S,4S) forms .
Advanced: What strategies mitigate racemization during Boc deprotection?
Answer:
Racemization risks are minimized by using mild acidic conditions (e.g., TFA/DCM at 0°C) instead of HCl. For acid-sensitive derivatives, catalytic hydrogenation (Pd/C, H) removes the Boc group without epimerization. Monitoring via chiral HPLC post-deprotection ensures retention of stereochemical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
